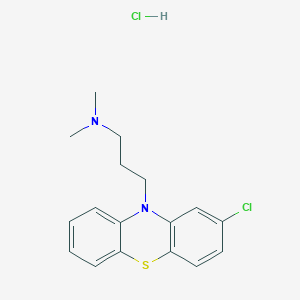

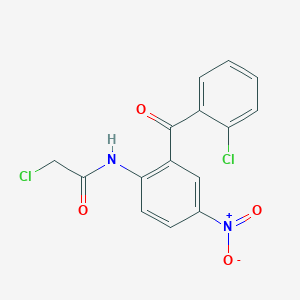

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Descripción general

Descripción

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO2 . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Molecular Structure Analysis

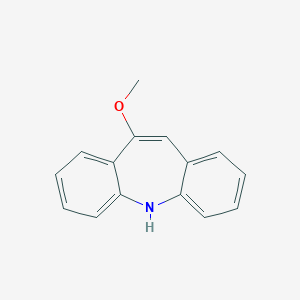

The molecular structure of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide consists of 15 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure visualization is not available in the retrieved information.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide include a melting point of 159-161 °C, a predicted boiling point of 565.0±50.0 °C, and a predicted density of 1.452±0.06 g/cm3 . It is a solid substance with a pale yellow to yellow color . It has slight solubility in chloroform and methanol when heated and sonicated .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation

Research on acetaminophen degradation by advanced oxidation processes (AOPs) highlights the interest in understanding how complex organic compounds break down in the environment. This study suggests that similar compounds could be subject to research focusing on their environmental persistence, degradation pathways, and potential biotoxicity of their by-products (Qutob et al., 2022).

Carcinogenicity Evaluation of Analogs

Evaluation of thiophene analogs of carcinogens explores synthetic pathways and potential carcinogenicity, indicating that compounds with complex benzoyl and nitrophenyl groups might be studied for their biological activity and toxicity (Ashby et al., 1978).

Synthetic Organic Chemistry

The development of chemoselective N-acylation reagents and studies on axial chirality in synthetic organic chemistry show the applicability of complex acetamides in synthesizing novel organic compounds with specific reactivity and selectivity, providing a basis for the chemical utility of similar compounds (Kondo & Murakami, 2001).

Environmental Protection and Adsorption

Investigations into the adsorptive removal of contaminants from water, such as acetaminophen, emphasize the environmental relevance of studying compounds for their potential use in water treatment technologies. This suggests a potential research application for similar compounds in adsorption studies aimed at removing harmful substances from the environment (Igwegbe et al., 2021).

Hepatoprotective and Nephroprotective Activities

Research on the hepatoprotective and nephroprotective activities of chrysin against various drugs and toxic agents points to the potential of studying similar compounds for their protective effects against organ damage induced by toxins, suggesting another avenue for research application (Pingili et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAJRIMWOFPRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509759 | |

| Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | |

CAS RN |

180854-85-7 | |

| Record name | 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180854857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRW3BG4SL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)